N-(1,3-Benzoxazol-2-YL)hexadecanamide
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Overview
Description
N-(Benzo[d]oxazol-2-yl)palmitamide is a compound that belongs to the class of benzoxazole derivatives. N-(Benzo[d]oxazol-2-yl)palmitamide, with the molecular formula C23H36N2O2, is a specific derivative that has garnered interest due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]oxazol-2-yl)palmitamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminophenol with palmitic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of N-(Benzo[d]oxazol-2-yl)palmitamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]oxazol-2-yl)palmitamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzoxazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Benzo[d]oxazol-2-yl)palmitamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . Additionally, molecular docking studies have shown that the compound has good binding affinity towards these targets, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
N-(Benzo[d]oxazol-2-yl)palmitamide can be compared with other benzoxazole derivatives to highlight its uniqueness:
Properties
CAS No. |
805323-97-1 |
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Molecular Formula |
C23H36N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23-24-20-17-15-16-18-21(20)27-23/h15-18H,2-14,19H2,1H3,(H,24,25,26) |
InChI Key |
SHGQUAJWTDNQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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